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Compound of Interest

Compound Name:
3-(1H-Pyrrol-1-yl)-1-benzofuran-2-

carboxylic acid

Cat. No.: B1361203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of two promising classes

of heterocyclic compounds, pyrrolo[2,3-d]pyrimidines and benzofuran-pyrazole hybrids, as

kinase inhibitors. It includes a summary of their inhibitory activities, detailed protocols for their

synthesis and biological evaluation, and visualizations of the key signaling pathways they

modulate.

Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating a wide array of

processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of

kinase activity is a hallmark of many diseases, particularly cancer, making them a primary

target for therapeutic intervention. Pyrrolo-benzofuran scaffolds, due to their structural similarity

to the adenine core of ATP, have emerged as privileged structures in the design of potent and

selective kinase inhibitors.

This application note will focus on two such scaffolds:

Pyrrolo[2,3-d]pyrimidines: These compounds are bioisosteres of purines and have shown

significant activity against a range of tyrosine and serine/threonine kinases.
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Benzofuran-pyrazole hybrids: This class of compounds combines the structural features of

benzofuran and pyrazole moieties to create potent multi-targeted kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyrrolo-
benzofuran Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative

pyrrolo[2,3-d]pyrimidine and benzofuran-pyrazole derivatives against various kinases.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine
Derivatives

Compound Target Kinase IC50 (nM)
Reference
Compound

IC50 (nM)

Compound 5k EGFR 79 Sunitinib 93

Her2 40 Staurosporine 38

VEGFR2 136 Sunitinib 261

CDK2 204 Sunitinib -

Compound 12i
EGFR (T790M

mutant)
0.21 Erlotinib -

EGFR (wild-type) 22 Erlotinib -

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Inhibitory Activity of Benzofuran-Pyrazole
Hybrid (Compound 3d)
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Target Kinase IC50 (µg/mL)

B-Raf (V600E) 0.078 ± 0.004

c-Met 0.405 ± 0.017

Pim-1 1.053 ± 0.046

EGFR (WT) 0.177 ± 0.007

VEGFR-2 0.275 ± 0.011

Data from a single study on a series of benzofuran–pyrazole-based analogues.[6][7][8][9]

Signaling Pathways and Mechanisms of Action
Pyrrolo-benzofuran kinase inhibitors exert their effects by targeting key nodes in intracellular

signaling cascades that are often constitutively active in cancer cells. The following diagrams

illustrate the points of intervention for these inhibitors within these complex networks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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